1-Iodo-4-(penta-1,4-diyn-3-yl)benzene
Overview
Description
1-Iodo-4-(penta-1,4-diyn-3-yl)benzene is an organic compound with the molecular formula C11H7I. It is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a penta-1,4-diyn-3-yl group.
Preparation Methods
The synthesis of 1-Iodo-4-(penta-1,4-diyn-3-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as iodobenzene and penta-1,4-diyn-3-yl derivatives.
Synthetic Route: A common synthetic route involves the coupling of iodobenzene with a penta-1,4-diyn-3-yl derivative using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling reaction.
Chemical Reactions Analysis
1-Iodo-4-(penta-1,4-diyn-3-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: The penta-1,4-diyn-3-yl group can participate in coupling reactions, forming larger conjugated systems.
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-Iodo-4-(penta-1,4-diyn-3-yl)benzene has several applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Medicinal Chemistry: It is explored for its potential use in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is used in studies related to its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Iodo-4-(penta-1,4-diyn-3-yl)benzene involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
1-Iodo-4-(penta-1,4-diyn-3-yl)benzene can be compared with other similar compounds, such as:
1-Iodo-4-ethynylbenzene: This compound has a similar structure but with an ethynyl group instead of a penta-1,4-diyn-3-yl group.
1-Iodo-4-(phenylethynyl)benzene: This compound features a phenylethynyl group, providing different electronic and steric properties.
The uniqueness of this compound lies in its extended conjugated system, which imparts distinct electronic and optical properties .
Properties
IUPAC Name |
1-iodo-4-penta-1,4-diyn-3-ylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7I/c1-3-9(4-2)10-5-7-11(12)8-6-10/h1-2,5-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVYDLLYOXTBEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C#C)C1=CC=C(C=C1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7I | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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